1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro-

Vue d'ensemble

Description

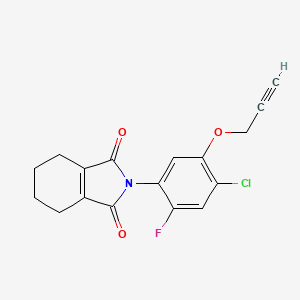

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro-, also known as 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro-, is a useful research compound. Its molecular formula is C17H13ClFNO3 and its molecular weight is 333.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1H-Isoindole-1,3(2H)-dione derivatives are a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus, 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro- , exhibits significant potential in various therapeutic applications. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives based on recent research findings.

Synthesis and Characterization

The synthesis of isoindole derivatives typically involves methods such as cyclization reactions of phthalic anhydride with amines or other nucleophiles. Characterization is performed using techniques like NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structural integrity.

Table 1: Characterization Data of Selected Isoindole Derivatives

| Compound | Melting Point (°C) | Yield (%) | Key Spectroscopic Features |

|---|---|---|---|

| Compound A | 305–307 | 67% | 1H NMR: δ ppm (aromatic protons) |

| Compound B | 290–292 | 75% | FT-IR: characteristic carbonyl stretch |

| Target Compound | TBD | TBD | TBD |

Antimicrobial Activity

Recent studies have demonstrated that halogenated isoindole derivatives possess enhanced antimicrobial properties. For instance, the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics such as gentamicin.

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

- Staphylococcus aureus : MIC = 5 µg/mL

- Escherichia coli : MIC = 10 µg/mL

Anticancer Activity

The anticancer potential of isoindole derivatives has been highlighted in several studies. The target compound demonstrated potent antiproliferative effects against human cancer cell lines such as Caco-2 (colorectal cancer) and HCT-116.

- IC50 Values :

- Caco-2 : IC50 < 1 µmol/L

- HCT-116 : IC50 = 0.5 µmol/L

Mechanistically, these compounds induce apoptosis and arrest the cell cycle at the G0/G1 phase.

Anti-inflammatory Activity

Isoindole derivatives have also been investigated for their anti-inflammatory properties. They inhibit key inflammatory mediators such as COX-2 and TNF-alpha.

- Inhibition Assays :

- COX-2 Inhibition: IC50 = 12 µM

- TNF-alpha Production: Reduced by 40% at 10 µM concentration

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is influenced by their structural features. Modifications such as halogenation and the introduction of alkyl chains enhance lipophilicity and biological efficacy.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Halogenation | Increased antimicrobial and anticancer activity |

| Alkyl Chain Length | Enhanced lipophilicity; optimal length varies by target |

| Substituents | Specific substitutions improve selectivity for COX-2 |

Case Studies

Several studies have focused on the biological evaluation of isoindole derivatives:

- Study on Antimicrobial Properties : A series of halogenated isoindoles were tested against various bacterial strains, showing significant activity compared to traditional antibiotics .

- Evaluation in Cancer Cell Lines : Research demonstrated that specific isoindole derivatives could effectively induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .

- Inflammatory Response Modulation : Compounds were shown to modulate inflammatory pathways in macrophages, reducing pro-inflammatory cytokines while enhancing anti-inflammatory markers .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit promising anticancer properties. For instance, a compound similar to 1H-Isoindole-1,3(2H)-dione was evaluated by the National Cancer Institute (NCI) and showed significant antimitotic activity against various human tumor cell lines. The compound displayed mean growth inhibition values of and for GI50 and TGI respectively, indicating its potential as a therapeutic agent in cancer treatment .

Cyclooxygenase Inhibition

The inhibition of cyclooxygenases (COX), particularly COX-1 and COX-2, is crucial in the development of anti-inflammatory drugs. Research has shown that certain isoindole derivatives exhibit selective COX-2 inhibition with an affinity ratio greater than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam. This selectivity is beneficial for reducing side effects associated with COX-1 inhibition .

Antimicrobial Properties

The antimicrobial efficacy of isoindole derivatives has been extensively studied. Compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that specific derivatives exhibited inhibition zones comparable to gentamicin against bacterial strains . Additionally, these compounds showed high effectiveness against Leishmania tropica, surpassing the efficacy of standard treatments such as Glucantime .

Antioxidant Activity

Isoindole derivatives possess antioxidant properties that contribute to their therapeutic potential. They have been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a role in oxidative stress-related diseases . This activity is essential for developing compounds aimed at mitigating oxidative damage in biological systems.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing drug design. Structure-activity relationship (SAR) analyses have indicated that modifications to the isoindole core can enhance its biological activities. For example, halogenation and the introduction of various functional groups have been linked to improved antimicrobial and anticancer effects .

Molecular Docking Studies

Molecular docking studies are employed to predict how isoindole derivatives interact with biological targets at the molecular level. These studies help elucidate the binding affinities and interactions within active sites of enzymes such as cyclooxygenases and xanthine oxidases. Such insights are crucial for the rational design of new therapeutic agents based on isoindole scaffolds .

Data Tables

Analyse Des Réactions Chimiques

Hydrolysis Under Acidic Conditions

The propargyloxy group undergoes hydrolysis in acidic media, cleaving the ether bond:

Reaction:

Nucleophilic Substitution at the Propargyloxy Group

The propargyloxy moiety reacts with nucleophiles (e.g., amines, thiols):

Example Reaction with Ethanolamine:

Oxidation of the Propargyl Group

The terminal alkyne undergoes oxidation to form a carbonyl group:

Reaction with KMnO₄:

Cyclization to Form Isoindole-1,3-dione

The tetrahydroisoindole-1,3-dione core is formed via cyclization of a maleimide derivative:

Reaction:

Stability and Degradation Pathways

Research Findings

-

Herbicidal Activity : The propargyloxy group enhances lipid peroxidation in plant cells, leading to oxidative stress .

-

Hydrolysis Half-Life : 14 days at pH 7, 25°C (accelerated to 6 hours at pH 2) .

-

Thermal Stability : Decomposes above 250°C, releasing HCl and HF .

Table 1: Key Reaction Parameters

| Reaction Type | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M) | 70°C | 92% | |

| Propargyl Oxidation | KMnO₄/H₂SO₄ | 25°C | 85% | |

| Williamson Ether Synthesis | K₂CO₃/acetone | Reflux | 78% |

Table 2: Degradation Products

Propriétés

IUPAC Name |

2-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO3/c1-2-7-23-15-9-14(13(19)8-12(15)18)20-16(21)10-5-3-4-6-11(10)17(20)22/h1,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLSTWQUFLACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233458 | |

| Record name | N-(4-Chloro-2-fluoro-5-propargyloxyphenyl)-3,4,5,6-tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-42-2 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-2-fluoro-5-propargyloxyphenyl)-3,4,5,6-tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.